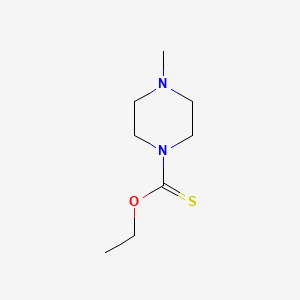
3-(Ethoxycarbonyl)-1,3-thiazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethoxycarbonyl)-1,3-thiazol-3-ium chloride is an organic compound that belongs to the thiazolium family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The ethoxycarbonyl group attached to the thiazole ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-1,3-thiazol-3-ium chloride typically involves the reaction of ethyl chloroformate with a thiazole derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Thiazole} + \text{Ethyl Chloroformate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of continuous flow reactors can also be considered for more efficient production. The purification of the product is typically achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-1,3-thiazol-3-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the thiazole ring.
Reduction: Reduction reactions can lead to the formation of thiazoline derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazoline derivatives.
Scientific Research Applications
3-(Ethoxycarbonyl)-1,3-thiazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Ethoxycarbonyl)-1,3-thiazol-3-ium chloride exerts its effects involves interactions with various molecular targets. The thiazole ring can participate in electron transfer reactions, and the ethoxycarbonyl group can act as a leaving group in substitution reactions. These interactions can affect the activity of enzymes and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)-1,3-thiazol-3-ium chloride: Similar structure but with a methoxy group instead of an ethoxy group.
3-(Ethoxycarbonyl)-1,3-oxazol-3-ium chloride: Similar structure but with an oxygen atom in the ring instead of sulfur.
Properties
CAS No. |
93472-12-9 |
|---|---|
Molecular Formula |
C6H8ClNO2S |
Molecular Weight |
193.65 g/mol |
IUPAC Name |
ethyl 1,3-thiazol-3-ium-3-carboxylate;chloride |
InChI |
InChI=1S/C6H8NO2S.ClH/c1-2-9-6(8)7-3-4-10-5-7;/h3-5H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
NUIVDIDKJPCNEZ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)[N+]1=CSC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[3-Chloro-4-(2-methylpropoxy)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B14342702.png)










